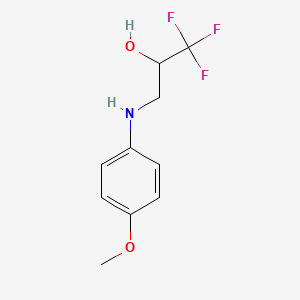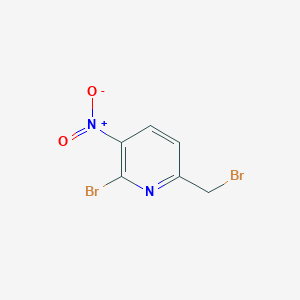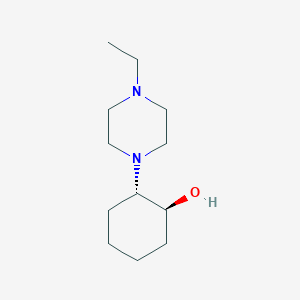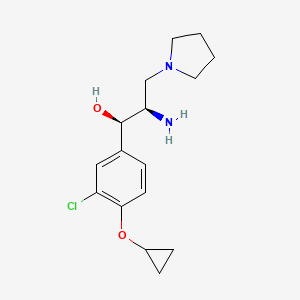
5-Chloro-2-(methylsulfonamido)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(methylsulfonamido)benzoyl chloride: is an organic compound with the molecular formula C8H7Cl2NO3S and a molecular weight of 268.12 g/mol . It is a derivative of benzoyl chloride, featuring a chloro group at the 5-position and a methylsulfonamido group at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of the chlorinating agents used in the process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Chloro-2-(methylsulfonamido)benzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The methylsulfonamido group can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed:
- Substituted benzoyl derivatives
- 5-Chloro-2-(methylsulfonamido)benzoic acid
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-2-(methylsulfonamido)benzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals due to its reactivity and ability to introduce functional groups .
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions. Its derivatives may exhibit biological activity, making it a potential candidate for drug development .
Industry: The compound is used in the production of specialty chemicals, including dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(methylsulfonamido)benzoyl chloride involves its reactivity towards nucleophiles. The chloro group at the 5-position is highly reactive, allowing for substitution reactions that introduce various functional groups. The methylsulfonamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-2-methylbenzenesulfonyl chloride
- 5-Chloro-2-methoxybenzenesulfonyl chloride
- 5-Chloro-2-aminobenzoyl chloride
Comparison: 5-Chloro-2-(methylsulfonamido)benzoyl chloride is unique due to the presence of both a chloro group and a methylsulfonamido group. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds that may lack one of these functional groups .
Eigenschaften
CAS-Nummer |
89938-78-3 |
|---|---|
Molekularformel |
C8H7Cl2NO3S |
Molekulargewicht |
268.12 g/mol |
IUPAC-Name |
5-chloro-2-(methanesulfonamido)benzoyl chloride |
InChI |
InChI=1S/C8H7Cl2NO3S/c1-15(13,14)11-7-3-2-5(9)4-6(7)8(10)12/h2-4,11H,1H3 |
InChI-Schlüssel |
XYIUDXOGWAYALX-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate](/img/structure/B13352872.png)





![[2-(4-Methoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13352911.png)
![tert-Butyl (R)-4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate](/img/structure/B13352921.png)
![2-[(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methyl]-1(2H)-phthalazinone](/img/structure/B13352934.png)


